molecular formula C12H21NO4S B8602861 Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 148017-27-0

Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8602861
CAS No.: 148017-27-0
M. Wt: 275.37 g/mol
InChI Key: CZIBLNJSWPMUGC-ZJUUUORDSA-N
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Description

Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and functional groups such as acetylsulfanyl and hydroxymethyl

Preparation Methods

The synthesis of Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of Functional Groups: The acetylsulfanyl and hydroxymethyl groups are introduced through selective functionalization reactions.

    tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate functionality during the synthesis.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetylsulfanyl group can be reduced to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylsulfanyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetylsulfanyl group may act as a ligand, binding to active sites and modulating biological activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to Trans-tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate include:

    tert-Butyl (2R,4S)-4-(methylsulfanyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Differing by the presence of a methylsulfanyl group instead of an acetylsulfanyl group.

    tert-Butyl (2R,4S)-4-(acetylsulfanyl)-2-(methoxymethyl)pyrrolidine-1-carboxylate: Differing by the presence of a methoxymethyl group instead of a hydroxymethyl group.

Properties

CAS No.

148017-27-0

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO4S/c1-8(15)18-10-5-9(7-14)13(6-10)11(16)17-12(2,3)4/h9-10,14H,5-7H2,1-4H3/t9-,10+/m1/s1

InChI Key

CZIBLNJSWPMUGC-ZJUUUORDSA-N

Isomeric SMILES

CC(=O)S[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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